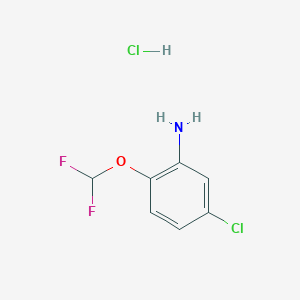

![molecular formula C8H8ClF4NO B6591612 [3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]amine hydrochloride CAS No. 1431963-84-6](/img/structure/B6591612.png)

[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The closest compounds I found are “2-(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)acetic acid” and “3-(2,2,2-Trifluoroethoxy)phenylboronic acid”. The former has a molecular weight of 252.17 , and the latter has a molecular formula of CHBFO with an average mass of 219.954 Da .

Molecular Structure Analysis

The InChI code for “2-(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)acetic acid” is 1S/C10H8F4O3/c11-7-3-6(4-9(15)16)1-2-8(7)17-5-10(12,13)14/h1-3H,4-5H2,(H,15,16) . For “3-(2,2,2-Trifluoroethoxy)phenylboronic acid”, the InChI code is 1S/C8H7BF4O3/c10-6-2-1-5(9(14)15)3-7(6)16-4-8(11,12)13/h1-3,14-15H,4H2 .Applications De Recherche Scientifique

Fluorine in Protein Design

Fluorinated molecules, due to their extreme chemical inertness and thermal stability, are being investigated for their potential in enhancing the stability of proteins. Proteins incorporating highly fluorinated analogs of hydrophobic amino acids show increased resistance against chemical and thermal denaturation while retaining structure and biological activity. This innovative approach could pave the way for developing proteins with novel chemical and biological properties (B. Buer & E. Marsh, 2012).

Environmental Applications and Concerns

Fluorinated compounds are crucial in environmental science, particularly in the development of amine-functionalized sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These compounds, due to their persistence and potential health risks, require efficient removal technologies. Amine-containing sorbents have shown promise in PFAS control, offering a low-cost and effective solution for treating contaminated water (M. Ateia et al., 2019).

Fluorinated Alternatives to Hazardous Substances

The search for fluorinated alternatives to hazardous chemicals has led to the development of environmentally benign fluoroalkylation reactions. These methods incorporate fluorinated or fluoroalkylated groups into target molecules using water or the presence of water, highlighting the potential for green chemistry applications. Such advancements not only reduce environmental impact but also offer new avenues for creating functional materials and pharmaceuticals with improved properties (Hai‐Xia Song et al., 2018).

Fluoropolymers and Regulatory Criteria

The distinction between fluoropolymers and other polyfluoroalkyl substances is significant in regulatory contexts. Fluoropolymers, due to their high molecular weight and stability, exhibit negligible potential for bioaccumulation and environmental mobility. This has led to discussions on classifying them as "polymers of low concern" (PLC), separating them from other PFAS for hazard assessment and regulatory purposes. Such classifications are crucial for informed environmental management and policy-making (Barbara J Henry et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

3-fluoro-4-(2,2,2-trifluoroethoxy)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4NO.ClH/c9-6-3-5(13)1-2-7(6)14-4-8(10,11)12;/h1-3H,4,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIHYAWVFNVJKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)OCC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431963-84-6 |

Source

|

| Record name | Benzenamine, 3-fluoro-4-(2,2,2-trifluoroethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431963-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester](/img/structure/B6591554.png)

![1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B6591556.png)

![9,9'-Spirobi[fluoren]-4-ylboronic acid](/img/structure/B6591575.png)

![6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6591606.png)